
6-(3-Methoxypropoxy)-1H-indol-5-ol
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Overview
Description
6-(3-Methoxypropoxy)-1H-indol-5-ol (CAS 2380-83-8) is an indole derivative characterized by a hydroxyl group at position 5 and a 3-methoxypropoxy substituent at position 6 of the indole ring. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive indoles like serotonin, though specific applications remain under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and applications of 6-(3-Methoxypropoxy)-1H-indol-5-ol and related indole derivatives:
Key Comparative Insights
Lipophilicity and Solubility
- The 3-methoxypropoxy group in this compound enhances lipophilicity compared to 5-hydroxyindole (1H-indol-5-ol, MW 133.15 g/mol), which lacks substituents beyond the hydroxyl group. This modification may improve blood-brain barrier penetration but reduce aqueous solubility.
- In contrast, serotonin’s aminoethyl group (pKa ~10) is protonated at physiological pH, increasing solubility and enabling ionic interactions with receptors.
Electronic Effects and Metabolic Stability
- The trifluoromethyl group in 2-(Trifluoromethyl)-1H-indol-5-ol is electron-withdrawing, stabilizing the molecule against oxidative metabolism compared to the electron-donating methoxypropoxy group.
- BRL-54443 ’s piperidinyl substituent introduces basicity (pKa ~8.5), influencing receptor binding kinetics and selectivity for 5-HT1E/1F receptors.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-(3-methoxypropoxy)-1H-indol-5-ol |
InChI |
InChI=1S/C12H15NO3/c1-15-5-2-6-16-12-8-10-9(3-4-13-10)7-11(12)14/h3-4,7-8,13-14H,2,5-6H2,1H3 |
InChI Key |
WWKGIMSCMSZGIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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